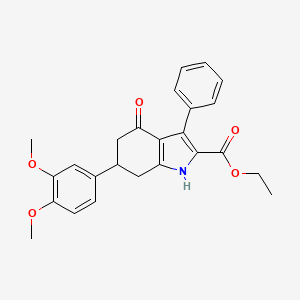
6-(3,4-Dimethoxyphenyl)-4-oxo-3-phenyl-1,5,6,7-tetrahydroindole-2-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,4-dimethoxyphenyl)-4-oxo-3-phenyl-1,5,6,7-tetrahydroindole-2-carboxylic acid ethyl ester is a member of pyrroles.
Scientific Research Applications
Synthesis of Conformationally Restricted Dopamine Analogues
A study by Gentles et al. (1991) explored the synthesis of bridged 3-benzazepine derivatives, utilizing compounds related to 6-(3,4-Dimethoxyphenyl)-4-oxo-3-phenyl-1,5,6,7-tetrahydroindole-2-carboxylic acid ethyl ester. This research contributes to the development of dopamine analogues, potentially impacting neurological drug discovery (Gentles, Middlemiss, Proctor, & Sneddon, 1991).
Potent Anti-Tumor Agents
Hayakawa et al. (2004) designed and synthesized derivatives based on the structure of compounds similar to 6-(3,4-Dimethoxyphenyl)-4-oxo-3-phenyl-1,5,6,7-tetrahydroindole-2-carboxylic acid ethyl ester. These derivatives exhibit selective cytotoxicity against tumor cells, highlighting their potential as anticancer agents (Hayakawa, Shioya, Agatsuma, Furukawa, Naruto, & Sugano, 2004).
Squalene Synthase Inhibitors
Tarui et al. (2002) investigated microbial enantioselective ester hydrolysis for creating optically active benzoxazepine-acetic acid derivatives. These derivatives, structurally related to 6-(3,4-Dimethoxyphenyl)-4-oxo-3-phenyl-1,5,6,7-tetrahydroindole-2-carboxylic acid ethyl ester, have been identified as potent squalene synthase inhibitors, which could have implications in cholesterol biosynthesis and related disorders (Tarui, Nakahama, Nagano, Izawa, Matsumoto, Kori, Nagata, Miki, & Yukimasa, 2002).
Synthesis of Anticoagulant Intermediates
Research by Wang et al. (2017) on compounds like 6-(3,4-Dimethoxyphenyl)-4-oxo-3-phenyl-1,5,6,7-tetrahydroindole-2-carboxylic acid ethyl ester highlights their role as important intermediates in synthesizing anticoagulants, such as Apixaban. This demonstrates the compound's relevance in medicinal chemistry, particularly in cardiovascular therapeutics (Wang, Suo, Zhang, Hou, & Li, 2017).
properties
Product Name |
6-(3,4-Dimethoxyphenyl)-4-oxo-3-phenyl-1,5,6,7-tetrahydroindole-2-carboxylic acid ethyl ester |
|---|---|
Molecular Formula |
C25H25NO5 |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
ethyl 6-(3,4-dimethoxyphenyl)-4-oxo-3-phenyl-1,5,6,7-tetrahydroindole-2-carboxylate |
InChI |
InChI=1S/C25H25NO5/c1-4-31-25(28)24-22(15-8-6-5-7-9-15)23-18(26-24)12-17(13-19(23)27)16-10-11-20(29-2)21(14-16)30-3/h5-11,14,17,26H,4,12-13H2,1-3H3 |
InChI Key |
AJFINBIBIHGQFB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



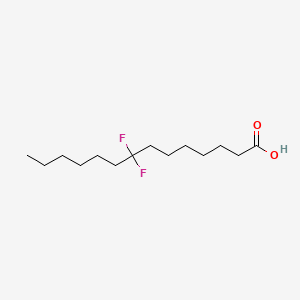
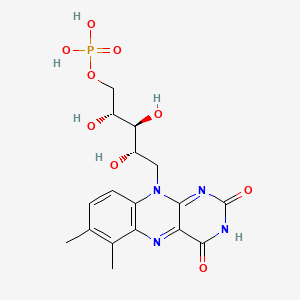

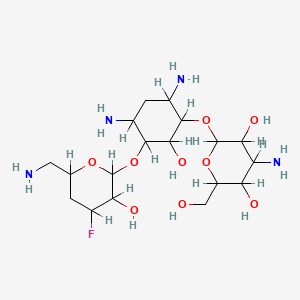
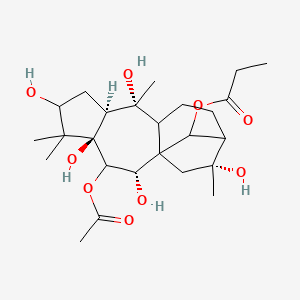
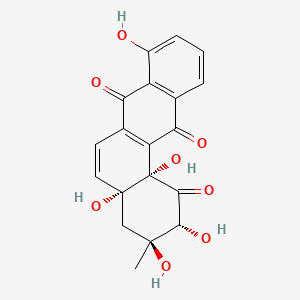

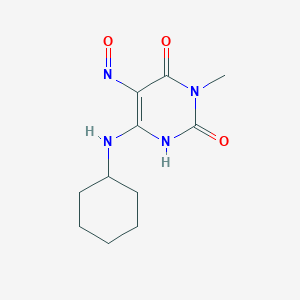
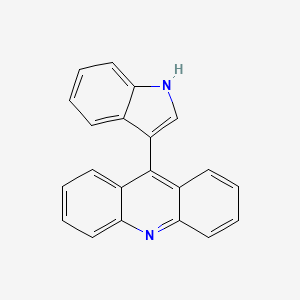
![1-[9-[(4-Fluorophenyl)methyl]-9-azabicyclo[3.3.1]nonan-3-yl]-3-(2-phenylphenyl)urea](/img/structure/B1229255.png)

![(3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-11-yl) acetate](/img/structure/B1229259.png)
![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1229260.png)
